molecular formula C19H25NO2 B1385357 N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine CAS No. 1040687-96-4

N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine

Cat. No.: B1385357
CAS No.: 1040687-96-4
M. Wt: 299.4 g/mol
InChI Key: WILYKQZDEIOBRN-UHFFFAOYSA-N
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Description

Historical Context of Secondary Aromatic Amines

Secondary aromatic amines emerged as critical compounds during the 19th-century synthetic dye industry. The discovery of aniline derivatives by August Wilhelm Hofmann and William Henry Perkin laid the groundwork for understanding their structural versatility. Early applications focused on dyestuffs such as mauveine, but subsequent research revealed their utility in pharmaceuticals and polymer chemistry. The development of Hofmann–Martius rearrangements and catalytic hydrogenation methods further expanded synthetic accessibility to secondary aromatic amines, enabling precise functionalization of aromatic cores. By the mid-20th century, these compounds became pivotal in designing bioactive molecules due to their stability and electron-rich nitrogen centers.

Significance of N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine in Contemporary Research

This compound exemplifies modern advancements in amine synthesis. Its bifunctional structure—combining methoxy and pentyloxy substituents—facilitates applications in:

  • Drug discovery : As a precursor to β-adrenergic receptor agonists like (R,R)-formoterol, where stereochemical control is critical.
  • Material science : Serving as a monomer in polyurethane production due to its rigid aromatic backbone.
  • Catalysis : Acting as a ligand in asymmetric hydrogenation reactions, leveraging its electron-donating groups to modulate metal center activity.

Recent studies highlight its role in synthesizing kinase inhibitors, with the methoxy group enhancing target binding affinity through hydrophobic interactions.

Classification within Organic Chemistry Frameworks

This compound belongs to the secondary aromatic amine subclass, characterized by two aryl/alkyl groups bonded to nitrogen. Key classification criteria include:

Property Description
Hybridization Nitrogen adopts sp³ hybridization with partial conjugation to aromatic rings.
Basicity Reduced basicity (pKₐ ~4–6) due to delocalization of the nitrogen lone pair.
Substituent Effects Methoxy (-OCH₃) and pentyloxy (-OC₅H₁₁) groups donate electrons via resonance, enhancing solubility.

Its classification aligns with IUPAC guidelines, where the parent chain is designated based on the longest carbon framework, and substituents are prioritized by functional group hierarchy.

Structural Relevance in Medicinal Chemistry

The compound’s structure enables dual functionality:

  • Methoxy Group : Stabilizes charge-transfer complexes in receptor binding, as seen in serotonin reuptake inhibitors.
  • Pentyloxy Chain : Enhances lipid solubility, improving blood-brain barrier permeability for CNS-targeted therapies.

Table 1 : Structural Features and Pharmacological Impact

Feature Role in Bioactivity Example Application
Aromatic Benzyl Core π-Stacking with tyrosine residues Kinase inhibition
Secondary Amine Hydrogen bonding with aspartate side chains β₂-Adrenergic agonism
Alkyl Ether Side Chain Modulation of logP values CNS drug optimization

Synthetic routes often employ reductive amination or Ullmann coupling to achieve high enantiomeric purity, critical for pharmaceutical efficacy.

Properties

IUPAC Name

4-methoxy-N-[(4-pentoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-3-4-5-14-22-19-10-6-16(7-11-19)15-20-17-8-12-18(21-2)13-9-17/h6-13,20H,3-5,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILYKQZDEIOBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of the Imine Intermediate

  • Reactants:
    • 4-(Pentyloxy)benzaldehyde
    • Aniline derivative (e.g., 4-methoxyphenylamine)
  • Conditions:
    • Solvent: Ethanol or methanol
    • Catalyst: Acidic catalyst such as acetic acid (optional)
    • Temperature: Room temperature to mild heating (~25–50°C)
  • Procedure:
    • Mix equimolar amounts of aldehyde and amine in solvent.
    • Stir until imine formation is complete, monitored via TLC.

Step 2: Catalytic Hydrogenation

  • Catalyst:
    • Palladium on carbon (Pd/C) or platinum on carbon (Pt/C)
  • Conditions:
    • Hydrogen atmosphere (H₂ balloon or pressurized system)
    • Temperature: Ambient to slightly elevated (~25–50°C)
    • Time: 4–12 hours, depending on scale and catalyst activity
  • Outcome:
    • Reduction of the imine to the secondary amine, yielding N-(4-methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine .

Research Findings:

Patents and literature reports, such as the CN102199098B patent, describe similar procedures where aromatic aldehydes are hydrogenated in the presence of amines and metal catalysts to afford high-yield, stereoselective secondary amines.

Multi-Step Synthesis via Chiral Auxiliary and Sequential Hydrogenations

Method Overview:
This advanced route leverages chiral auxiliaries to enhance stereoselectivity, involving multiple hydrogenation steps and coupling reactions.

Step 1: Formation of a Chiral Imine Intermediate

  • Reactants:
    • (R)-α-Methylphenethylamine as a chiral auxiliary
    • p-Methoxyphenylacetone
  • Conditions:
    • Solvent: Toluene or ethanol
    • Catalyst: Pt/C under hydrogen atmosphere
    • Temperature: Mild heating (~50°C)
  • Outcome:
    • Imine formation, which is then hydrogenated to produce a chiral amine intermediate.

Step 2: Hydrogenation to Chiral Amine

  • Catalyst:
    • Pt/C or Pd/C
  • Conditions:
    • Hydrogen pressure: 1–3 atm
    • Temperature: Ambient to 50°C
  • Outcome:
    • Stereoselective reduction yielding R-1-(4-methoxyphenyl)-2-propylamine.

Step 3: Benzylation with Benzaldehyde

  • Reactants:
    • R-1-(4-methoxyphenyl)-2-propylamine
    • Benzaldehyde
  • Conditions:
    • Catalyst: Pt/C or Pd/C
    • Solvent: Ethanol or methanol
    • Hydrogen atmosphere
  • Outcome:
    • Formation of R-N-benzyl-1-(4-methoxyphenyl)-2-propanamine .

Step 4: Coupling and Deprotection

  • Reaction:
    • Coupling with appropriate benzyl derivatives followed by deprotection steps to yield the target compound.

Research Data:
The patent CN102199098B details this chiral auxiliary approach, emphasizing high stereoselectivity, improved yields, and mild reaction conditions, suitable for industrial scale-up.

Direct Nucleophilic Substitution and Alkylation

Method Overview:
This involves direct alkylation of amines with benzyl halides or related derivatives.

Step 1: Preparation of the Benzyl Halide Derivative

  • Synthesis of 4-(pentyloxy)benzyl chloride via halogenation of the corresponding alcohol.

Step 2: Nucleophilic Substitution

  • Reactants:
    • Primary amine (e.g., 4-methoxyphenylamine)
    • Benzyl halide (e.g., 4-(pentyloxy)benzyl chloride)
  • Conditions:
    • Solvent: Acetone or dichloromethane
    • Base: Potassium carbonate or sodium hydride
    • Temperature: Room temperature to 50°C
  • Outcome:
    • Formation of the target secondary amine via nucleophilic substitution.

Research Findings:
This classical method is referenced in the synthesis of benzylamines, with modifications to improve selectivity and yield, as described in various organic synthesis literature.

Data Table Summarizing Preparation Methods

Method Key Reactants Catalyst/Conditions Advantages Limitations
Reductive Amination Aromatic aldehyde + Amine Metal catalyst + H₂, mild heating High yield, straightforward, scalable Requires careful control of conditions
Chiral Auxiliary Route Chiral amines + Aromatic ketones Metal catalysts, chiral auxiliaries High stereoselectivity Multi-step, more complex
Nucleophilic Alkylation Benzyl halides + Amine Base + suitable solvent Simple, direct Possible over-alkylation
Catalytic Hydrogenation Imine intermediates + Metal catalysts H₂ atmosphere, mild conditions High efficiency, high purity Requires specialized equipment

Notes on Practical Considerations and Optimization

  • Reaction Conditions:

    • Mild temperatures (~25–50°C) favor stereoselectivity and reduce side reactions.
    • Catalysts such as Pd/C and Pt/C are preferred for their high activity and availability.
    • Solvent choice (ethanol, methanol, or dichloromethane) influences reaction rate and purity.
  • Yield and Purity:

    • Use of high-purity reagents and inert atmospheres (argon or nitrogen) minimizes oxidation and impurities.
    • Purification via column chromatography or recrystallization ensures high purity suitable for pharmaceutical applications.
  • Scale-up:

    • The methods described are adaptable for industrial-scale synthesis, with the chiral auxiliary route offering high stereoselectivity essential for active pharmaceutical ingredients.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.

    Signal Transduction: Modulating signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Analogues:

Compound Name Substituent 1 Substituent 2 Key Features Reference
N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine 4-Methoxyphenyl 4-Pentyloxybenzyl Long alkyl chain increases lipophilicity; para-substitution enhances stability. N/A
Bis(4-methoxyphenyl)amine 4-Methoxyphenyl 4-Methoxyphenyl Symmetric structure with dual methoxy groups; lower lipophilicity.
4-Methoxy-N-(4-methoxybenzyl)aniline 4-Methoxyphenyl 4-Methoxybenzyl Dual methoxy groups; smaller molecular weight (273.3 g/mol).
N-(3-Hydroxyphenyl)retinamide 3-Hydroxyphenyl Retinamide backbone Meta-hydroxyl group enhances antiproliferative activity in cancer cells.
(R)-N-Benzyl-1-(4-methoxyphenyl)-2-propylamine 4-Methoxyphenyl Benzyl/propyl chain Chiral amine used in asthma drug synthesis; stereoselective synthesis.

Substituent Effects:

  • Methoxy vs.
  • Positional Isomerism : Para-substituted methoxy groups (as in the target compound) are common in photostable materials (e.g., solar cell layers ), whereas meta- or ortho-substituents (e.g., in retinamides ) alter electronic interactions and bioactivity.

Challenges:

  • Long alkyl chains (e.g., pentyloxy) may require optimized purification techniques (e.g., column chromatography) due to increased steric hindrance .

Antiproliferative Activity:

  • Retinamide Analogues : N-(4-Methoxyphenyl)retinamide and derivatives induce apoptosis in bladder cancer cells at 10 μM, with substituent position (para > meta > ortho) critically influencing potency .

Solubility and Bioavailability:

  • Pentyloxy’s hydrophobicity may improve lipid solubility but reduce aqueous solubility, requiring formulation adjustments (e.g., surfactants, as in ).

Biological Activity

N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article explores the compound's biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group and a pentyloxy substituent on a benzylamine backbone. Its molecular structure can be represented as follows:

C19H29NO2\text{C}_{19}\text{H}_{29}\text{N}\text{O}_{2}

This structure is significant for its interaction with biological targets, particularly in the context of neuroinflammation and other pathophysiological processes.

The compound's biological activity is primarily attributed to its ability to modulate inflammatory pathways. Recent studies suggest that it may act as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in neurodegenerative diseases. The NLRP3 inflammasome is involved in the activation of pro-inflammatory cytokines such as IL-1β and TNF-α, making it an attractive target for therapeutic intervention.

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit the release of IL-1β from activated macrophages. For instance, in primary mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS), the compound exhibited a dose-dependent inhibition of IL-1β production, indicating its potential as an anti-inflammatory agent.

Concentration (µM)IL-1β Inhibition (%)
130
550
1075

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the compound's absorption, distribution, metabolism, and excretion (ADME). Preliminary data suggest that this compound has moderate oral bioavailability, which may limit its therapeutic efficacy. Further investigations are needed to optimize its pharmacokinetic profile.

Case Studies

Case Study 1: Neuroinflammation

A study involving mice treated with this compound showed a significant reduction in neuroinflammatory markers following LPS challenge. The treatment led to decreased levels of both IL-1β and TNF-α in serum samples, supporting its potential use in neurodegenerative conditions characterized by chronic inflammation.

Case Study 2: Antibacterial Activity

In addition to its anti-inflammatory properties, the compound has shown promising antibacterial activity against various strains of bacteria. In vitro assays indicated that it effectively inhibited the growth of both Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the benzylamine core or substituents can significantly influence biological activity. For example, alterations in chain length or functional groups on the pentyloxy moiety may enhance selectivity for specific biological targets or improve pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Methoxyphenyl)-N-[4-(Pentyloxy)benzyl]amine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination between 4-methoxyaniline and 4-(pentyloxy)benzaldehyde, followed by purification using column chromatography (silica gel, hexane/ethyl acetate gradient). Purity optimization requires monitoring by TLC and HPLC (C18 column, acetonitrile/water mobile phase) . For improved yield, consider catalytic hydrogenation with palladium on carbon under inert conditions, as seen in structurally similar benzylamine derivatives .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to verify aromatic methoxy (δ ~3.7 ppm) and pentyloxy (δ ~1.2–1.6 ppm) groups. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C20H27NO2C_{20}H_{27}NO_2). IR spectroscopy can validate secondary amine N-H stretches (~3300 cm1^{-1}) .

Q. What solvent systems are suitable for studying the compound’s solubility and stability?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s aromatic and ether moieties. Stability assays in aqueous buffers (pH 4–9) should use UV-Vis spectroscopy to track degradation. Avoid halogenated solvents if the compound contains reactive amines, as seen in analogous benzylamine derivatives .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. pentyloxy groups) impact the compound’s biological activity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs (e.g., replacing methoxy with ethoxy or pentyloxy with hexyloxy). Test binding affinity to serotonin or dopamine receptors via radioligand displacement assays (IC50_{50} determination). Compare pharmacokinetic profiles using in vitro microsomal stability assays .

Q. What experimental strategies resolve contradictions in reported biological data for this compound?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using HEK293 cells transfected with target receptors and include positive controls (e.g., clozapine for 5-HT receptors). Validate results via orthogonal methods like surface plasmon resonance (SPR) .

Q. How can computational modeling predict the compound’s interaction with enzymes like cytochrome P450?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using CYP3A4 crystal structures (PDB ID: 4I3G). Identify key binding residues (e.g., Phe304, Arg372) and calculate binding free energies. Validate predictions with in vitro metabolism assays using human liver microsomes and LC-MS metabolite profiling .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • Methodological Answer : Use UPLC-MS/MS with a BEH C18 column (1.7 µm) to detect impurities at <0.1% levels. For chiral purity, employ chiral stationary phases (e.g., Chiralpak IA) if stereoisomers are present. Reference standards from EPA DSSTox or PubChem ensure accurate quantification .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine
Reactant of Route 2
Reactant of Route 2
N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.